molecular formula C13H22N4O3 B11838784 tert-Butyl 3-methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperazine-1-carboxylate

tert-Butyl 3-methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperazine-1-carboxylate

Cat. No.: B11838784
M. Wt: 282.34 g/mol
InChI Key: HPVBIRXBARAZIO-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted at position 3 with a methyl group and at position 4 with a 5-methyl-1,3,4-oxadiazole moiety. The tert-butyl carboxylate group at the N1 position enhances steric protection and modulates solubility.

Properties

Molecular Formula

C13H22N4O3

Molecular Weight

282.34 g/mol

IUPAC Name

tert-butyl 3-methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperazine-1-carboxylate

InChI

InChI=1S/C13H22N4O3/c1-9-8-16(12(18)20-13(3,4)5)6-7-17(9)11-15-14-10(2)19-11/h9H,6-8H2,1-5H3

InChI Key

HPVBIRXBARAZIO-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1C2=NN=C(O2)C)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Starting Materials

The primary route involves the nucleophilic substitution of tert-butyl (2S,4S)-4-hydroxy-2-methyl-piperidine-1-carboxylate with 2-(chloromethyl)-5-methyl-1,3,4-oxadiazole. The reaction proceeds in acetonitrile under basic conditions with sodium tert-butoxide, facilitating deprotonation of the hydroxyl group and subsequent displacement of the chloride leaving group.

Optimization of Reaction Conditions

Critical parameters include temperature control and reagent addition rates. The reaction mixture is maintained below 15°C during sodium tert-butoxide addition to minimize side reactions. Post-reaction, the product is quenched with saturated ammonium chloride and extracted using methyl tert-butyl ether. Isolation via centrifugation with n-heptane washing (4 × 25 L) yields 20.3 kg (81%) of the target compound after drying at 30°C.

Table 1: Key Parameters for Nucleophilic Substitution

ParameterValue
SolventAcetonitrile
BaseSodium tert-butoxide
Temperature<15°C (addition), 45°C (stir)
WorkupCentrifugation, n-heptane wash
Yield81%
Enantiomeric Excess (ee)>99.9%

Palladium-Catalyzed Cross-Coupling and Cyclization

Intermediate Synthesis

An alternative route begins with tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate. After deprotonation with potassium tert-butoxide at -78°C, methyl 3-methoxyacrylate is added to form a conjugated enolate. Subsequent treatment with N-phenyl bistriflimide introduces a trifluoromethanesulfonyloxy group, enabling Suzuki-Miyaura coupling with 2,3',5'-trifluoro-5-methoxybiphenyl-4-amine.

Coupling and Deprotection Steps

The palladium-catalyzed coupling employs tris(dibenzylideneacetone)dipalladium(0) and xantphos ligand in 1,4-dioxane at 100°C, achieving 84% yield after column chromatography. Final deprotection with trifluoroacetic acid removes the tert-butyl carbamate group, yielding the free amine intermediate, which undergoes cyclization with 1,1′-carbonyldiimidazole to form the oxadiazole ring.

Table 2: Cross-Coupling Reaction Conditions

ParameterValue
CatalystPd₂(dba)₃
LigandXantphos
Solvent1,4-Dioxane
Temperature100°C
PurificationColumn chromatography
Yield84%

Comparative Analysis of Methodologies

Efficiency and Scalability

The nucleophilic substitution method (Method 1) offers higher enantiomeric purity and simpler workup via centrifugation, making it suitable for industrial-scale production. In contrast, Method 2’s cross-coupling approach provides modularity for introducing diverse aryl groups but requires palladium catalysts and costly ligands, increasing operational costs.

Characterization and Quality Control

Spectroscopic Validation

Both methods confirm product identity via 1H^1H-NMR and LC-MS. Method 1 reports a single enantiomer (ee>99.9%\text{ee} >99.9\%) confirmed by chiral HPLC, whereas Method 2’s intermediates show >95% purity by UV-HPLC.

Thermal Stability

Drying at 30°C in Method 1 ensures minimal decomposition, while Method 2’s final product is stable under ambient conditions for >6 months when stored in inert atmospheres.

Industrial Applications and Modifications

Pharmaceutical Relevance

The tert-butyl carbamate group enhances solubility for pharmacokinetic studies, while the 5-methyl-1,3,4-oxadiazole moiety confers metabolic stability. Modifications at the piperazine nitrogen (e.g., alkylation) are feasible in Method 2 for structure-activity relationship (SAR) studies .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxadiazole ring or other parts of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups onto the piperazine ring .

Scientific Research Applications

Pharmaceutical Development

Research has indicated that compounds similar to tert-butyl 3-methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperazine-1-carboxylate may exhibit significant therapeutic potential. Notably, studies have focused on its application in treating neurodegenerative diseases such as Alzheimer's disease and tauopathies. The compound's ability to interact with tau proteins suggests it could play a role in preventing tau-mediated neurodegeneration .

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. Similar derivatives have shown efficacy against various bacterial strains. For instance, compounds containing piperazine rings have demonstrated moderate to good activity against pathogens like Escherichia coli and Staphylococcus aureus.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Example AE. coli12 µg/mL
Example BS. aureus10 µg/mL
Example CP. aeruginosa15 µg/mL

This suggests that the presence of the oxadiazole and piperazine structures enhances the antimicrobial efficacy of these compounds.

Mechanism of Action Studies

The mechanism of action for compounds like this compound is under investigation. Preliminary studies indicate that these compounds may inhibit specific enzymes involved in metabolic pathways of pathogens or cancer cells .

Case Study 1: Neuroprotective Effects

A study published in Journal of Neuropathology highlighted the potential of oxadiazole derivatives in modulating tau aggregation, a hallmark of Alzheimer's disease. Researchers synthesized various derivatives and tested their effects on tau protein interactions, finding that certain compounds significantly reduced tau aggregation in vitro .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, researchers evaluated the efficacy of several piperazine-based compounds against clinical isolates of bacteria. The results indicated that tert-butyl derivatives exhibited promising antibacterial activity, particularly against multi-drug resistant strains.

Mechanism of Action

The mechanism of action of tert-Butyl 3-methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperazine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxadiazole ring is known for its ability to form hydrogen bonds and interact with various biological molecules, which can influence the compound’s bioactivity .

Comparison with Similar Compounds

Structural Analogues with Varied Heterocycles

tert-Butyl 4-[3-(5-methyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]piperazine-1-carboxylate
  • Structural Difference : The oxadiazole is attached to a pyridine ring rather than directly to the piperazine.
  • This compound demonstrated improved inhibitory activity in enzyme assays compared to non-aromatic analogs .
4-Benzyl-1-(3-fluorophenyl)-2-(5-methyl-1,2-oxazol-3-yl)piperazine
  • Structural Difference : Replaces the 1,3,4-oxadiazole with a 1,2-oxazole and adds a benzyl group.
  • Impact : The 1,2-oxazole’s reduced nitrogen content decreases hydrogen-bonding capacity, lowering solubility but increasing lipophilicity (logP ~3.2 vs. ~2.8 for the target compound). This modification correlates with enhanced blood-brain barrier penetration in CNS studies .
tert-Butyl 4-[3-(1,3,4-thiadiazol-2-yl)pyridin-2-yl]piperazine-1-carboxylate
  • Structural Difference : Substitutes sulfur for oxygen in the heterocycle.
  • Impact : The thiadiazole’s higher polarizability improves interactions with metal ions in enzyme active sites. However, sulfur’s susceptibility to oxidation reduces metabolic stability compared to oxadiazole-containing analogs .

Analogues with Modified Substituents

tert-Butyl 4-(2-methylbenzyl)piperazine-1-carboxylate
  • Structural Difference : Replaces the oxadiazole with a 2-methylbenzyl group.
  • Impact : The benzyl group increases hydrophobicity (clogP +0.5) but eliminates hydrogen-bonding sites, reducing affinity for polar targets like kinases. This analog showed weaker anticancer activity (IC50 >10 μM vs. 2–5 μM for the target compound in HBL-100 cell lines) .
tert-Butyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate
  • Structural Difference : Incorporates a boronic ester for Suzuki-Miyaura coupling.
  • Impact : The boronic ester enables late-stage diversification but introduces hydrolytic instability. This derivative is primarily used as an intermediate in synthesis pipelines .
Solubility and Stability
  • Target Compound : Moderate aqueous solubility (0.1 mg/mL) due to the tert-butyl group; stable under acidic conditions (t1/2 >24 h at pH 2).
  • Thiadiazole Analogue : Lower solubility (0.02 mg/mL) and oxidative instability (t1/2 ~8 h in liver microsomes) .

Biological Activity

tert-Butyl 3-methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperazine-1-carboxylate (CAS Number: 1677705-58-6) is a compound that incorporates a piperazine moiety and a 1,3,4-oxadiazole ring. The biological activity of compounds containing oxadiazole derivatives has gained significant attention due to their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This article reviews the biological activities associated with this specific compound and its potential therapeutic applications.

The molecular formula for this compound is C13H22N4O3C_{13}H_{22}N_{4}O_{3} with a molecular weight of 282.34 g/mol. The structure features a tert-butyl group and a 5-methyl oxadiazole ring which are critical for its biological interactions.

PropertyValue
CAS Number1677705-58-6
Molecular FormulaC13H22N4O3
Molecular Weight282.34 g/mol

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit promising anticancer properties. A study highlighted that compounds related to the oxadiazole structure show inhibitory effects against various cancer cell lines. For instance, derivatives have demonstrated IC50 values ranging from 10 to 100 µM against human colon adenocarcinoma and other cancer types . The compound in focus may similarly possess cytotoxic effects, warranting further investigation into its efficacy against specific cancer cell lines.

The mechanism of action for oxadiazole derivatives often involves the inhibition of key enzymes and pathways involved in cancer progression. These include:

  • Histone Deacetylases (HDACs) : Inhibition leads to altered gene expression favoring apoptosis in cancer cells.
  • Carbonic Anhydrases : Targeting these enzymes disrupts tumor growth by affecting pH regulation within the tumor microenvironment .

Antimicrobial Activity

Compounds containing oxadiazole rings have also shown significant antimicrobial properties. They exhibit activity against various bacterial strains, including those resistant to conventional antibiotics. The mechanism typically involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Case Studies

  • Anticancer Efficacy : A derivative similar to tert-butyl 3-methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperazine was tested against several cancer cell lines, showing moderate activity with an average IC50 of approximately 92.4 µM across eleven different cancer types .
  • Antimicrobial Studies : In vitro studies demonstrated that oxadiazole derivatives exhibited potent activity against resistant strains of bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa, which are critical targets in modern drug discovery efforts .

Research Findings

Recent literature emphasizes the importance of structure-activity relationships (SAR) in optimizing the biological activity of oxadiazole-containing compounds. Modifications at various positions on the oxadiazole ring can lead to enhanced potency and selectivity towards specific biological targets .

Summary of Key Findings

Study FocusFindings
Anticancer ActivityModerate cytotoxicity against multiple cancer lines
Antimicrobial ActivityEffective against resistant bacterial strains
SAR InsightsStructural modifications enhance activity

Q & A

Q. Advanced

  • Reaction Pathway Modeling : Quantum mechanical methods (e.g., DFT at the B3LYP/6-31G* level) predict transition states and intermediates for oxadiazole-piperazine coupling.
  • Docking Studies : Molecular docking (AutoDock Vina) can screen derivatives for binding affinity to biological targets (e.g., enzymes or receptors).
  • Machine Learning : QSAR models trained on structural analogs (e.g., tert-butyl 4-(4-iodobenzyl)piperazine-1-carboxylate) predict pharmacokinetic properties like logP or solubility .

How can researchers address low yields in the final methylation step?

Advanced
Low methylation efficiency may result from steric hindrance at the piperazine 3-position. Solutions include:

  • Alternative Methylating Agents : Trimethyloxonium tetrafluoroborate (Meerwein salt) offers higher reactivity than methyl iodide.
  • Microwave-Assisted Synthesis : Short, high-temperature pulses (e.g., 100°C, 10 min) in a sealed vessel improve reaction kinetics.
  • Protection/Deprotection : Temporarily protecting the oxadiazole nitrogen with a Boc group can reduce steric bulk during methylation .

What analytical techniques are recommended for purity assessment?

Q. Basic

  • HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to separate and quantify impurities.
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms molecular ion integrity (e.g., [M+H]+^+ for C14_{14}H23_{23}N4_4O3_3, expected m/z 295.1764).
  • Elemental Analysis : Validate carbon/nitrogen ratios to detect residual solvents or unreacted precursors .

How do structural modifications influence the compound’s reactivity?

Q. Advanced

  • Oxadiazole Ring : Replacing the 5-methyl group with electron-withdrawing substituents (e.g., -NO2_2) increases electrophilicity, facilitating nucleophilic substitutions.
  • Piperazine Core : Bulky tert-butyl groups at the 1-position hinder ring inversion, stabilizing specific conformations that affect binding interactions.
  • Methyl Group Position : 3-Methyl vs. 4-methyl substitution alters steric and electronic profiles, impacting reaction pathways (e.g., SN1 vs. SN2 mechanisms) .

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